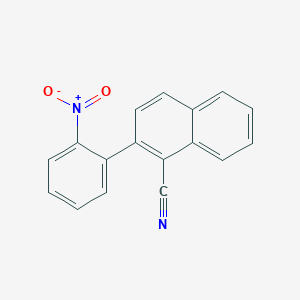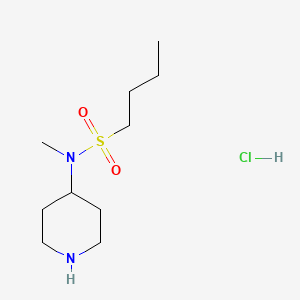![molecular formula C19H17NO B11848752 Benzamide, N-[1-(1-naphthalenyl)ethyl]- CAS No. 106209-10-3](/img/structure/B11848752.png)
Benzamide, N-[1-(1-naphthalenyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[1-(1-naphthalenyl)ethyl]-: is an organic compound with the molecular formula C19H17NO. It is a derivative of benzamide, where the amide nitrogen is substituted with a 1-(1-naphthalenyl)ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[1-(1-naphthalenyl)ethyl]- typically involves the reaction of 1-naphthyl ethylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of Benzamide, N-[1-(1-naphthalenyl)ethyl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzamide, N-[1-(1-naphthalenyl)ethyl]- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of naphthyl ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Benzamide, N-[1-(1-naphthalenyl)ethyl]- can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Naphthyl ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted benzamides.
Applications De Recherche Scientifique
Chemistry: Benzamide, N-[1-(1-naphthalenyl)ethyl]- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes. It has shown activity against certain proteases, making it a candidate for drug development .
Medicine: The compound’s ability to inhibit enzymes has implications in the treatment of diseases such as cancer and viral infections. It is being investigated for its potential to inhibit the SARS-CoV-2 papain-like protease, which is crucial for the replication of the virus .
Industry: In the industrial sector, Benzamide, N-[1-(1-naphthalenyl)ethyl]- is used in the production of specialty chemicals and pharmaceuticals. Its unique structure makes it valuable in the development of new drugs and materials .
Mécanisme D'action
The mechanism of action of Benzamide, N-[1-(1-naphthalenyl)ethyl]- involves its interaction with specific molecular targets. For instance, it binds to the active site of the SARS-CoV-2 papain-like protease, inhibiting its activity and preventing the replication of the virus. This interaction disrupts the protease’s ability to process viral polyproteins, thereby hindering the virus’s life cycle .
Comparaison Avec Des Composés Similaires
- N-(1-Naphthalen-1-yl-ethyl)-benzamide
- 4-Methyl-N-naphthalen-1-yl-benzamide
- N-(7-Hydroxy-naphthalen-1-yl)-benzamide
- N-Naphthalen-1-yl-4-nitro-benzamide
Comparison: Benzamide, N-[1-(1-naphthalenyl)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher potency as an enzyme inhibitor and has a broader range of applications in scientific research and industry .
Propriétés
Numéro CAS |
106209-10-3 |
|---|---|
Formule moléculaire |
C19H17NO |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
N-(1-naphthalen-1-ylethyl)benzamide |
InChI |
InChI=1S/C19H17NO/c1-14(20-19(21)16-9-3-2-4-10-16)17-13-7-11-15-8-5-6-12-18(15)17/h2-14H,1H3,(H,20,21) |
Clé InChI |
SWXCAPQLMYZZTK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Methoxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11848669.png)
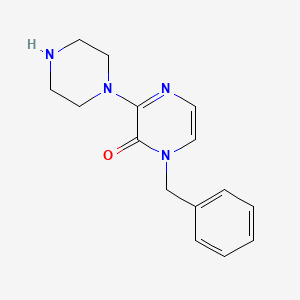



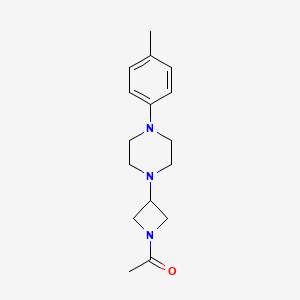

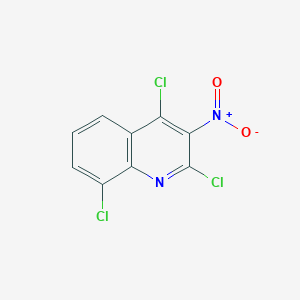
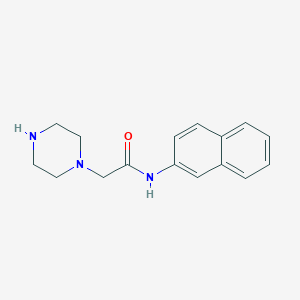
![3h-Spiro[2-benzofuran-1,9'-fluorene]](/img/structure/B11848735.png)
